molecular formula C14H12O3 B1301122 Ethyl 1-naphthoylformate CAS No. 33656-65-4

Ethyl 1-naphthoylformate

Cat. No.: B1301122
CAS No.: 33656-65-4
M. Wt: 228.24 g/mol
InChI Key: YACNOKOTOHNDBU-UHFFFAOYSA-N
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Description

Ethyl 1-naphthoylformate is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization Catalysts

Ethyl 1-naphthoylformate and its derivatives play a significant role in the polymerization of ethylene. Studies have investigated the polymerization catalyzed by Ni(II) complexes derived from bulky anilinotropone ligands, including this compound derivatives. These catalysts facilitate the production of branched polyethylenes, which are crucial in various industrial applications (Jenkins & Brookhart, 2004).

Carboxylation Reagents

This compound derivatives, specifically alkali metal salts of ethylcarbonic acid, have been investigated for their potential use as carboxylating agents. This research explores their use in the carboxylation of phenols and naphthols, contributing to the synthesis of various acids with broad practical applications, including in the pharmaceutical industry (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Molecular Structure Studies

This compound derivatives have been used in studies examining molecular structures, particularly in X-ray diffraction data analysis. These studies are vital in understanding the properties of specific compounds and their potential applications in various fields, including materials science and medicinal chemistry (Kaur et al., 2012).

Synthesis of Nitrogen-Containing Derivatives

Research has been conducted on synthesizing novel nitrogen-containing naphtho(2,1-b)furan derivatives using ethyl naphtho(2,1-b)furan-2-carboxylate, a derivative of this compound. These derivatives have potential applications in medicinal chemistry, particularly for their antimicrobial properties (Nagaraja et al., 2007).

Phosphate Protection in Oligonucleotide Synthesis

This compound derivatives have been utilized in oligonucleotide synthesis. Specifically, the 2-[(1-naphthyl)carbamoyloxy]ethyl group derived from this compound shows potential as a protective group for internucleosidic phosphate linkages in oligonucleotide synthesis, demonstrating favorable deprotection kinetics and high hydrolytic stability (Guzaev & Manoharan, 2000).

Plasticizers for Poly(vinyl chloride)

This compound derivatives have been researched for their potential use as plasticizers in poly(vinyl chloride) production. This research focuses on developing new plasticizers that can enhance the flexibility and durability of PVC materials (Zeinalov, Radzhabov, & Mekhtieva, 2007).

Neuroimaging in Alzheimer's Disease

Derivatives of this compound have been used in neuroimaging studies, particularly in the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research contributes significantly to the understanding and potential diagnosis of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Properties

IUPAC Name

ethyl 2-naphthalen-1-yl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACNOKOTOHNDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371373
Record name Ethyl (naphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33656-65-4
Record name Ethyl (naphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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